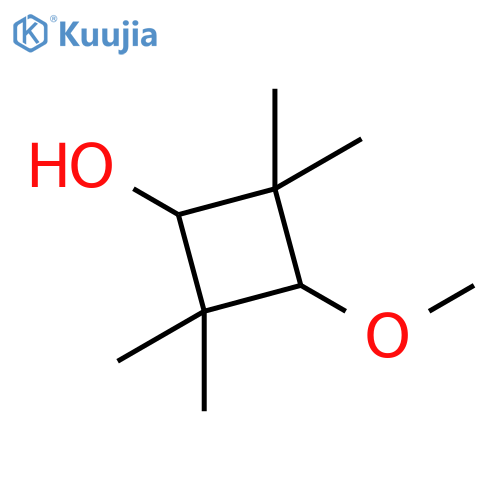

Cas no 1822860-99-0 (Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl-)

1822860-99-0 structure

商品名:Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl-

CAS番号:1822860-99-0

MF:C9H18O2

メガワット:158.238023281097

MDL:MFCD32199280

CID:5182017

PubChem ID:130146437

Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- 化学的及び物理的性質

名前と識別子

-

- Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl-

-

- MDL: MFCD32199280

- インチ: 1S/C9H18O2/c1-8(2)6(10)9(3,4)7(8)11-5/h6-7,10H,1-5H3

- InChIKey: IWGLREVJRBTNBB-UHFFFAOYSA-N

- ほほえんだ: C1(O)C(C)(C)C(OC)C1(C)C

Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-243531-2.5g |

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol |

1822860-99-0 | 95% | 2.5g |

$1791.0 | 2024-06-19 | |

| Enamine | EN300-243531-0.05g |

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol |

1822860-99-0 | 95% | 0.05g |

$212.0 | 2024-06-19 | |

| Enamine | EN300-243531-10.0g |

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol |

1822860-99-0 | 95% | 10.0g |

$3929.0 | 2024-06-19 | |

| Enamine | EN300-243531-1.0g |

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol |

1822860-99-0 | 95% | 1.0g |

$914.0 | 2024-06-19 | |

| 1PlusChem | 1P028IYM-1g |

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol,Mixtureofdiastereomers |

1822860-99-0 | 95% | 1g |

$1192.00 | 2024-06-18 | |

| Aaron | AR028J6Y-250mg |

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol,Mixtureofdiastereomers |

1822860-99-0 | 95% | 250mg |

$647.00 | 2025-02-16 | |

| 1PlusChem | 1P028IYM-50mg |

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol,Mixtureofdiastereomers |

1822860-99-0 | 95% | 50mg |

$315.00 | 2024-06-18 | |

| 1PlusChem | 1P028IYM-100mg |

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol,Mixtureofdiastereomers |

1822860-99-0 | 95% | 100mg |

$454.00 | 2024-06-18 | |

| Enamine | EN300-243531-0.25g |

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol |

1822860-99-0 | 95% | 0.25g |

$452.0 | 2024-06-19 | |

| Enamine | EN300-243531-5.0g |

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol |

1822860-99-0 | 95% | 5.0g |

$2650.0 | 2024-06-19 |

Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

1822860-99-0 (Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl-) 関連製品

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量